5-Bromothiazole-2-carboxylic acid
Description
The Thiazole (B1198619) Core as a Privileged Structure in Chemical Sciences
The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. wikipedia.org This structural motif is not only a key component of numerous natural products, such as vitamin B1 (thiamine), but is also embedded in a wide range of synthetic compounds with significant applications. nih.goveurekaselect.com The aromaticity of the thiazole ring, resulting from the delocalization of pi-electrons, imparts a planar structure and a unique reactivity profile. wikipedia.org
The scientific journey of thiazole chemistry began in the late 19th century with the pioneering work of Arthur Hantzsch and his contemporaries. In 1887, Hantzsch reported a method for synthesizing thiazole derivatives by reacting α-haloketones with thioamides, a reaction now famously known as the Hantzsch thiazole synthesis. synarchive.comsciencescholar.us This discovery opened the door for the systematic preparation and study of a wide variety of thiazole compounds. nih.gov Following this seminal work, researchers like Bogert and co-workers significantly expanded the field. nih.gov The importance of the thiazole ring was further solidified by Mills, who established its significance in cyanine (B1664457) dyes used as photographic sensitizers. nih.gov The versatility of the thiazole nucleus is demonstrated by its presence in the core structure of penicillin and its derivatives, which exhibit a range of biological activities. nih.goveurekaselect.com
Brominated thiazoles, including 5-Bromothiazole-2-carboxylic acid, are particularly valuable intermediates in organic synthesis. The presence of a bromine atom on the thiazole ring provides a reactive handle for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. researchgate.netbeilstein-archives.org These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. beilstein-archives.orgresearchgate.net
The reactivity of the bromine atom is influenced by its position on the thiazole ring. For instance, in 2,4-dibromothiazole, cross-coupling reactions preferentially occur at the more electron-deficient 2-position. researchgate.nettum.de This regioselectivity is a powerful tool for synthetic chemists, allowing for the sequential functionalization of the thiazole core. nih.gov Brominated thiazoles serve as precursors to a wide array of substituted thiazoles, which are integral to the development of new pharmaceuticals and materials. researchgate.net The ability to introduce various substituents onto the thiazole scaffold via brominated intermediates is a key strategy in medicinal chemistry for optimizing the biological activity of lead compounds. mdpi.com
Nomenclature and Structural Characteristics of this compound
A precise understanding of a chemical compound begins with its nomenclature and a clear depiction of its molecular structure.
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the systematic name for the compound of interest is 5-bromo-1,3-thiazole-2-carboxylic acid . nih.govsigmaaldrich.com In this naming convention, the parent structure is identified as thiazole. The positions of the heteroatoms (sulfur and nitrogen) are designated as 1 and 3, respectively. The substituents, a bromine atom and a carboxylic acid group, are located at positions 5 and 2 of the thiazole ring. iupac.orgtlu.eeacdlabs.com The carboxylic acid group is given priority and is indicated by the suffix "-carboxylic acid". iupac.org
The molecular formula for this compound is C₄H₂BrNO₂S . nih.gov This formula indicates the presence of four carbon atoms, two hydrogen atoms, one bromine atom, two oxygen atoms, and one sulfur atom. The connectivity of these atoms consists of a five-membered thiazole ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. A bromine atom is attached to the carbon at position 5 of the ring, and a carboxylic acid group (-COOH) is attached to the carbon at position 2.
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₄H₂BrNO₂S | nih.gov |
| IUPAC Name | 5-bromo-1,3-thiazole-2-carboxylic acid | nih.govsigmaaldrich.com |
| Molecular Weight | 208.04 g/mol | nih.gov |
| CAS Number | 957346-62-2 | nih.govsigmaaldrich.com |
This compound is one of several isomers of bromothiazolecarboxylic acid. The position of the bromine and carboxylic acid substituents on the thiazole ring significantly influences the chemical and physical properties of the molecule. Two other notable isomers are 2-Bromothiazole-5-carboxylic acid and 2-Bromothiazole-4-carboxylic acid.
2-Bromothiazole-5-carboxylic acid: In this isomer, the positions of the bromine and carboxylic acid groups are swapped compared to the primary subject of this article. The bromine atom is at position 2, and the carboxylic acid group is at position 5. nih.gov
2-Bromothiazole-4-carboxylic acid: Here, the bromine atom is at position 2, and the carboxylic acid group is at position 4.
The structural differences between these isomers lead to distinct chemical reactivities and potential applications in synthesis. The electronic environment of each substituent is altered by its position on the heterocyclic ring, which in turn affects its behavior in chemical reactions.
Table 2: Comparison of Bromothiazolecarboxylic Acid Isomers
| Compound | IUPAC Name | Molecular Formula | CAS Number |
|---|---|---|---|
| This compound | 5-bromo-1,3-thiazole-2-carboxylic acid | C₄H₂BrNO₂S | 957346-62-2 |
| 2-Bromothiazole-5-carboxylic acid | 2-bromo-1,3-thiazole-5-carboxylic acid | C₄H₂BrNO₂S | 54045-76-0 |
| 2-Bromothiazole-4-carboxylic acid | 2-bromo-1,3-thiazole-4-carboxylic acid | C₄H₂BrNO₂S | 5198-88-9 |
Rationale for Academic Investigation of this compound
The scientific community's interest in this compound is not arbitrary; it is propelled by observable trends in chemical synthesis and the compound's inherent potential as a versatile building block.
Emerging Research Trends in Halogenated Heterocycles
Halogenated heterocycles, the class of compounds to which this compound belongs, are at the forefront of chemical innovation. The inclusion of halogen atoms, such as bromine, into heterocyclic rings can significantly alter the molecule's physical, chemical, and biological properties. This has made them a subject of intense study. Research trends indicate a strong focus on using these compounds in medicinal chemistry for drug discovery, in agrochemicals for developing new pesticides, and in materials science for creating novel polymers and coatings. chemimpex.comresearchtrends.net
The unique electronic properties conferred by the halogen atom can enhance a molecule's reactivity and its ability to bind to biological targets. chemimpex.com The development of new synthetic methodologies, including those involving graphene-based carbocatalysts, has further expanded the ability of researchers to create a diverse range of heterocyclic compounds. nih.gov These catalysts offer sustainable and efficient pathways for synthesis, often working under mild conditions. nih.gov The ongoing exploration of polycyclic heteroaromatic compounds and nanographenes, which often incorporate heterocyclic motifs, underscores the drive towards creating complex, functional molecules with tailored electronic and physical properties. acs.org
Potential as a Synthetic Intermediate for Advanced Molecular Architectures
This compound is particularly valued for its role as a synthetic intermediate. chemimpex.com Its structure contains multiple reactive sites—the carboxylic acid group and the carbon-bromine bond—that can be selectively modified. This dual reactivity allows for its use as a scaffold in the construction of more complex, "advanced molecular architectures."
The carboxylic acid group can be readily converted into esters, amides, or other functional groups. Simultaneously, the bromine atom can participate in a variety of cross-coupling reactions, such as the Suzuki reaction, to form new carbon-carbon bonds. mdpi.com This versatility is crucial for building libraries of compounds for screening in drug discovery programs. For instance, related bromothiazole derivatives are used as key intermediates in synthesizing pharmaceuticals and agrochemicals. chemimpex.com The ability to use techniques like halogen-metal exchange reactions further enhances its utility, providing a convenient route to previously hard-to-access thiazole derivatives. researchgate.net Researchers leverage this potential to study enzyme interactions, understand disease mechanisms, and develop new materials. chemimpex.com
Chemical and Physical Properties of this compound
The following table summarizes key computed properties of the compound.
| Property | Value |
| IUPAC Name | 5-bromo-1,3-thiazole-2-carboxylic acid nih.gov |
| Molecular Formula | C4H2BrNO2S nih.gov |
| Molecular Weight | 208.04 g/mol nih.govsigmaaldrich.com |
| CAS Number | 957346-62-2 nih.govsigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-2-1-6-3(9-2)4(7)8/h1H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRYPTVDLJGHAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670353 | |
| Record name | 5-Bromo-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957346-62-2 | |
| Record name | 5-Bromo-2-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957346-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3-thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromothiazole-2-carboxylic acid lithium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies for 5 Bromothiazole 2 Carboxylic Acid
Precursor-Based Synthesis Strategies for 5-Bromothiazole-2-carboxylic acid
The construction of this compound is often accomplished by modifying readily available thiazole (B1198619) derivatives. These methods can be broadly categorized based on the starting material, either by introducing the bromo and carboxyl groups onto a thiazole core or by manipulating existing functional groups on a brominated thiazole precursor.
Derivations from Substituted Thiazoles
A common approach involves the use of simple, substituted thiazoles such as 5-bromothiazole (B1268178), 2-aminothiazole (B372263), or 2-bromothiazole (B21250) as starting materials. These strategies leverage the inherent reactivity of the thiazole ring to introduce the desired functionalities.
Halogen-metal exchange followed by carboxylation is a powerful method for the synthesis of thiazole carboxylic acids. This technique involves the reaction of a brominated thiazole with an organolithium reagent to form a thiazolyl-lithium intermediate, which is then quenched with carbon dioxide to yield the corresponding carboxylic acid. researchgate.net
For instance, 2-bromothiazole can be converted to thiazole-2-carboxylic acid through this method. researchgate.net While direct lithiation of 5-bromothiazole and subsequent carboxylation would yield thiazole-5-carboxylic acid, achieving the desired 5-bromo-2-carboxylic acid structure requires a different precursor. Starting with 2,5-dibromothiazole (B130459), a selective halogen-metal exchange at the 2-position, though challenging due to the higher reactivity of the 5-position, could theoretically be followed by carboxylation.
A more practical route may involve preparing a 2-thiazolyl Grignard reagent from 2-bromothiazole. This can be achieved through a halogen-metal exchange with another Grignard reagent. The resulting 2-thiazolyl Grignard reagent can then be carboxylated using carbon dioxide. google.comlibretexts.org
Table 1: Halogen-Metal Exchange and Carboxylation Data
| Precursor | Reagents | Intermediate | Product | Notes |
|---|---|---|---|---|
| 2-Bromothiazole | 1. n-BuLi 2. CO₂ | 2-Thiazolyl-lithium | Thiazole-2-carboxylic acid | A convenient synthesis for the 2-carboxylic acid derivative. researchgate.net |
| 5-Bromothiazole | 1. n-BuLi 2. CO₂ | 5-Thiazolyl-lithium | Thiazole-5-carboxylic acid | Demonstrates the feasibility of carboxylation at the 5-position. researchgate.net |
Directed ortho-metalation (DoM) is a regioselective strategy where a functional group (directing metalation group, DMG) on an aromatic or heterocyclic ring directs deprotonation to the adjacent position by an organolithium base. wikipedia.orgbaranlab.org The resulting lithiated species can then react with an electrophile, such as carbon dioxide. wikipedia.orgbaranlab.org
In the context of thiazole chemistry, the ring sulfur atom can act as a directing group. For example, the ortho-lithiation of 2-chlorothiazole, directed by the sulfur atom, can be used to introduce a carboxamide group at the 5-position. While not a direct synthesis of the target compound, this illustrates the principle of sulfur-directed metalation in thiazoles. A hypothetical route to this compound could involve a directing group at the 2-position of 5-bromothiazole that facilitates deprotonation at the C2 position, followed by carboxylation. However, the bromine atom itself is not a strong directing group for this purpose.
A more plausible strategy would be to start with a thiazole bearing a potent DMG at the 2-position, perform bromination at the 5-position, and then execute the directed ortho-metalation and carboxylation. The success of this approach hinges on the stability of the DMG under bromination conditions and its ability to direct metalation effectively.
An alternative and often more direct route is the electrophilic bromination of a thiazole-2-carboxylic acid or a suitable derivative. The electron-rich nature of the thiazole ring makes it susceptible to electrophilic substitution, typically at the 5-position, especially when an electron-withdrawing group like a carboxylic acid is present at the 2-position.
The direct bromination of thiazole-2-carboxylic acid itself can be challenging. However, starting with a more reactive precursor like 2-aminothiazole is a viable strategy. The amino group strongly activates the ring towards electrophilic substitution. For instance, 2-aminothiazole can be efficiently brominated at the 5-position using N-bromosuccinimide (NBS). lookchem.com The resulting 2-amino-5-bromothiazole can then undergo a Sandmeyer-type reaction to replace the amino group with a nitrile, which can be subsequently hydrolyzed to the carboxylic acid. Alternatively, direct conversion of the amino group to a bromo group via diazotization followed by treatment with a copper(I) bromide source is a known transformation for 2-aminothiazoles. lookchem.com
Another approach involves the synthesis of 2-amino-thiazole-5-carboxylic acid derivatives, which can then be modified. nih.govnih.govmdpi.com For example, treatment of a β-ethoxyacrylamide with N-bromosuccinimide followed by cyclization with thiourea (B124793) can yield 2-aminothiazole-5-carboxamides. semanticscholar.org The amino group on these intermediates could then potentially be converted to a bromine atom.
Table 2: Bromination Strategies for Thiazole Precursors
| Precursor | Brominating Agent | Product | Subsequent Steps for Target Synthesis | Reference |
|---|---|---|---|---|
| 2-Aminothiazole | N-Bromosuccinimide (NBS) | 2-Amino-5-bromothiazole | Diazotization, Sandmeyer reaction (CN introduction), hydrolysis | lookchem.com |
Strategies Involving Brominated Precursors
Syntheses can also commence from thiazoles that are already brominated, such as 2,5-dibromothiazole or 2-bromothiazole. These methods rely on the selective functionalization of one of the C-Br bonds.
The synthesis of this compound from 2,5-dibromothiazole requires the selective conversion of the bromo group at the 2-position into a carboxylic acid, while leaving the 5-bromo substituent intact. The challenge lies in the typically higher reactivity of the C5-position of the thiazole ring towards metalation.
Reports indicate that treatment of 2,5-dibromothiazole with organolithium reagents preferentially leads to halogen-metal exchange at the 5-position. To achieve selectivity for the 2-position, specific reaction conditions or a different class of reagents might be necessary. One potential strategy involves a palladium-catalyzed carbonylation reaction, which can exhibit different regioselectivity compared to lithiation methods.
Alternatively, a multi-step approach could be employed. This might involve the protection of the more reactive 5-position, for instance, through a silylation after an initial halogen-metal exchange. With the 5-position blocked, a second halogen-metal exchange at the 2-position could be performed, followed by carboxylation and subsequent deprotection of the 5-position.
Another precursor, 2-bromothiazole, can be first converted into thiazole-2-carboxylic acid via methods like halogen-metal exchange and carboxylation as previously described. researchgate.net The subsequent step would then be the selective bromination at the 5-position. This two-step sequence of carboxylation followed by bromination is a common and effective strategy.
Sequential Bromination-Debromination Sequences
The controlled synthesis of specific bromothiazole isomers, such as the 5-bromo-substituted scaffold, can be effectively achieved through sequential bromination and debromination reactions. This strategy offers a powerful way to access isomers that might be difficult to obtain through direct bromination of the thiazole ring. A systematic study on the synthesis of the complete family of bromothiazoles has demonstrated the utility of this approach. nih.gov
The general principle involves the exhaustive bromination of a thiazole precursor to yield a polybrominated species, such as 2,4,5-tribromothiazole. This is followed by a selective debromination step. The regioselectivity of the debromination is controlled by the choice of reagent and reaction conditions, allowing for the targeted removal of bromine atoms at specific positions. For instance, a carefully controlled debromination can remove bromine atoms at the 2- and 4-positions while leaving the desired 5-bromo substituent intact. These methods have been refined to avoid the use of hazardous elemental bromine. nih.gov While the direct synthesis of this compound via this sequence is not explicitly detailed, the synthesis of the 5-bromothiazole core is a crucial first step. nih.govresearchgate.net This intermediate can then be carboxylated at the 2-position, often via a halogen-metal exchange followed by quenching with carbon dioxide, to yield the final product. researchgate.net
Modern Synthetic Techniques and Their Application
Modern synthetic chemistry offers a range of powerful tools that have been applied to the synthesis and derivatization of thiazole compounds, enhancing reaction efficiency, yield, and scalability.
Catalysis, particularly using transition metals, is central to modern organic synthesis, enabling the construction of complex molecules with high precision.
Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds and are widely used to synthesize derivatives of this compound. libretexts.org The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is a prominent example. wikipedia.orglibretexts.org In this context, the bromine atom at the C5 position of the thiazole ring serves as a synthetic handle for introducing a wide variety of aryl, heteroaryl, or vinyl groups.
The general catalytic cycle for a Suzuki reaction involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate. wikipedia.orglibretexts.org
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the halide. This step typically requires a base. wikipedia.orglibretexts.org
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org
A significant consideration in these reactions is the presence of the carboxylic acid group, which can sometimes interfere with the catalytic cycle. reddit.com This can occur through coordination to the palladium center, potentially deactivating the catalyst. To circumvent this, chemists may opt to perform the coupling on the corresponding ester (e.g., an ethyl or methyl ester) and then hydrolyze the ester in a subsequent step to reveal the carboxylic acid. reddit.comresearchgate.net Alternatively, careful selection of the palladium catalyst, ligands (such as P(t-Bu)3), and reaction conditions can enable the direct coupling of the free carboxylic acid. reddit.comnih.gov A novel approach involves a decarboxylative Suzuki-Miyaura coupling, which uses the carboxylic acid itself as the coupling partner, although this is more commonly applied to the synthesis of the biaryl product from a different set of starting materials. rsc.org
Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle
| Step | Description | Reactants | Products |
|---|---|---|---|
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole. | This compound, Pd(0) catalyst | Organopalladium(II) complex |
| Transmetalation | The organic group from the boronic acid replaces the bromide on the palladium complex. | Organopalladium(II) complex, Arylboronic acid, Base | Di-organopalladium(II) complex |
| Reductive Elimination | The two organic groups are coupled, and the C-C bond is formed, regenerating the catalyst. | Di-organopalladium(II) complex | 5-Arylthiazole-2-carboxylic acid, Pd(0) catalyst |
While palladium is the most common catalyst for cross-coupling reactions, other transition metals also play important roles. libretexts.org Nickel catalysts, for example, can be a more cost-effective alternative to palladium for certain C-C bond-forming reactions, although their ligand development is less mature. youtube.com Iron-catalyzed cross-coupling reactions have also emerged as a viable method. uwindsor.ca For the formation of C-heteroatom bonds, such as C-N or C-O bonds, catalysts based on copper or palladium (e.g., in Buchwald-Hartwig amination) are frequently employed, allowing for the synthesis of a broader range of 5-substituted thiazole derivatives. libretexts.org Gold catalysis is another area of transition metal catalysis, often used to activate alkyne systems for nucleophilic attack, which represents a different mechanistic paradigm for heterocycle construction. youtube.com
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions. chemicaljournals.com This technique offers several advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles with fewer byproducts. chemicaljournals.combeilstein-journals.org
In the context of this compound, microwave heating can be applied to accelerate the key synthetic steps. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been shown to be highly efficient under microwave irradiation, often leading to full conversion in minutes. researchgate.netias.ac.in The Hantzsch thiazole synthesis, a classical method for forming the thiazole ring, can also be significantly improved using microwaves, providing the final products in high yields with shorter reaction times and easier purification compared to conventional reflux conditions. nih.gov The rapid and efficient heating provided by microwaves can overcome activation barriers and drive reactions to completion quickly, making it a valuable tool for library synthesis and rapid lead optimization. beilstein-journals.orgias.ac.in
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantages of MAOS |
|---|---|---|---|
| Esterification | 1 hour reaction time | 7 minutes reaction time | Drastic reduction in time, increased yield. chemicaljournals.com |
| Hantzsch Thiazole Synthesis | Extended heating (e.g., 8 hours), lower yields | 30 minutes reaction time, high yields (89-95%) | Faster, higher yielding, easier purification. nih.gov |
| Suzuki-Miyaura Coupling | Several hours of heating | ~25 minutes reaction time | Rapid reaction rates, high conversion. researchgate.net |
Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch-wise fashion, is a powerful technology for scalable production. beilstein-journals.org Reactants are pumped through a reactor (often a heated or cooled tube or microreactor), and the product emerges continuously. This approach offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. beilstein-journals.org
For the synthesis of this compound and its derivatives, flow chemistry provides a clear pathway from laboratory-scale synthesis to industrial production. Individual synthetic steps, such as bromination, metal-catalyzed coupling, or esterification, can be optimized in a flow reactor. The precise control of residence time and temperature can minimize the formation of impurities. Furthermore, multiple flow reactors can be "telescoped" together, allowing for a multi-step synthesis to be performed in a continuous sequence without the need to isolate and purify intermediates. beilstein-journals.org This efficiency, combined with the inherent safety benefits of using small reactor volumes, makes flow chemistry an attractive platform for the large-scale, on-demand manufacturing of valuable thiazole-based compounds. beilstein-journals.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental impact of its production. While specific studies on the green synthesis of this exact molecule are not extensively documented, the broader field of thiazole synthesis offers valuable insights into sustainable practices. researchgate.netbohrium.comnih.govbepls.com Key areas of focus include the use of greener solvents, energy-efficient reaction conditions, and improved atom economy.
One of the primary considerations in greening the synthesis of this compound is the choice of solvent. Traditional syntheses often rely on volatile organic compounds (VOCs) which pose environmental and health risks. Researchers are increasingly exploring benign alternatives such as water, ionic liquids, and deep eutectic solvents (DESs) for thiazole synthesis. bohrium.comnih.gov For instance, the Hantzsch thiazole synthesis, a common method for creating the thiazole ring, has been successfully performed in a choline (B1196258) chloride/glycerol deep eutectic solvent, offering an eco-friendly and reusable reaction medium. nih.gov
Energy consumption is another critical aspect. The use of microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in the synthesis of various thiazole derivatives, often leading to cleaner reactions with fewer byproducts. bohrium.comnih.gov These techniques offer a more energy-efficient alternative to conventional heating methods.
The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is also a key driver in the development of greener synthetic routes. nih.gov Methodologies that proceed via one-pot reactions or catalytic processes are generally favored as they reduce the number of purification steps and minimize waste generation.
For the synthesis of this compound, a potential pathway involves the lithiation of 5-bromothiazole followed by carboxylation. A proposed reaction scheme is outlined below:
Advanced Synthetic Methodology for this compound
A plausible and advanced method for the synthesis of this compound involves the selective lithiation of 5-bromothiazole at the C2 position, followed by carboxylation with carbon dioxide. This method is based on established reactivity patterns of thiazole compounds, where the C2 proton is the most acidic and therefore susceptible to deprotonation by strong bases. researchgate.net
The synthesis of the precursor, 5-bromothiazole, can be achieved from 2-amino-5-bromothiazole through a deamination reaction. chemicalbook.com
The subsequent step involves the use of a strong organolithium reagent, such as n-butyllithium, to deprotonate 5-bromothiazole at the 2-position. The resulting 5-bromo-2-lithiothiazole is then quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid functionality. Acidic workup then yields the final product, this compound.
| Step | Reactants | Reagents | Solvent | Conditions | Product |
| 1 | 2-Amino-5-bromothiazole | Phosphoric acid, Nitric acid, Sodium nitrite, Hypophosphorous acid | Water | -5°C to room temperature | 5-Bromothiazole |
| 2 | 5-Bromothiazole | n-Butyllithium, Carbon dioxide (solid) | Anhydrous THF | -78°C to room temperature | This compound |
Table 1. Proposed Synthesis of this compound.
This method offers a direct route to the desired product, although the handling of pyrophoric organolithium reagents requires stringent anhydrous conditions and careful temperature control.
Chemical Reactivity and Derivatization of 5 Bromothiazole 2 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, including esterification, amidation, reduction, and conversion to acyl halides. These reactions are fundamental to incorporating the 5-bromothiazole (B1268178) scaffold into larger molecular frameworks.
The conversion of 5-Bromothiazole-2-carboxylic acid to its corresponding esters is a common and straightforward transformation. A frequently synthesized derivative is Methyl 5-bromothiazole-2-carboxylate. This reaction is typically achieved under acidic conditions with an excess of the corresponding alcohol. For instance, heating the carboxylic acid in methanol (B129727) with a catalytic amount of sulfuric acid yields the methyl ester. Another effective method involves the use of thionyl chloride in methanol.
| Reactant | Reagent(s) | Product | Yield | Reference |
| This compound | Methanol, Sulfuric Acid | Methyl 5-bromothiazole-2-carboxylate | High | |
| This compound | Thionyl chloride, Methanol | Methyl 5-bromothiazole-2-carboxylate | ~95% |
The formation of amides from this compound is a key reaction for the synthesis of biologically active compounds. This transformation typically requires the activation of the carboxylic acid group to facilitate the attack by an amine. Common coupling agents used for this purpose include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt), or propylphosphonic anhydride (B1165640) (T3P). These methods allow for the formation of amide bonds under mild conditions, preserving the integrity of other functional groups within the molecule. For example, coupling of this compound with various amines has been achieved using T3P® in the presence of a base like triethylamine (B128534) in dichloromethane.
| Amine | Coupling Agent(s) | Base | Solvent | Product |
| Various primary and secondary amines | Propylphosphonic anhydride (T3P®) | Triethylamine | Dichloromethane | Corresponding 5-bromo-N-substituted-thiazole-2-carboxamide |
The carboxylic acid functionality of this compound can be reduced to a primary alcohol, yielding (5-bromothiazol-2-yl)methanol. This transformation is typically accomplished using powerful reducing agents such as borane (B79455) complexes. For instance, the reduction can be effectively carried out using a borane-tetrahydrofuran (B86392) complex (BH3·THF) in an appropriate solvent like tetrahydrofuran (B95107) (THF). This reaction provides a route to 2-hydroxymethyl-5-bromothiazole, a useful intermediate for further derivatization.
For certain synthetic applications, it is advantageous to convert the carboxylic acid into a more reactive acyl halide, most commonly an acyl chloride. This is typically achieved by treating this compound with reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting 5-bromothiazole-2-carbonyl chloride is a highly reactive intermediate that can readily undergo reactions with a wide range of nucleophiles, including amines and alcohols, to form amides and esters, respectively.
Reactivity of the Bromine Atom on the Thiazole (B1198619) Ring
The bromine atom at the 5-position of the thiazole ring is susceptible to displacement through various cross-coupling and substitution reactions, offering a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
While thiazoles are electron-rich aromatic systems, the presence of the electron-withdrawing carboxylic acid group (or its derivatives) can facilitate nucleophilic aromatic substitution (SNAr) at the 5-position, though this is less common than palladium-catalyzed cross-coupling reactions. More frequently, the bromine atom is displaced by nucleophiles after the carboxylic acid has been transformed. For instance, in the synthesis of certain compounds, the bromo-substituent on a derivative, such as a 5-bromothiazole-2-carboxamide, can be displaced by sulfur nucleophiles like sodium hydrogen sulfide (B99878) to introduce a thiol group.
Metal-Mediated Cross-Coupling Reactions
This compound is an excellent substrate for a variety of metal-mediated cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-archives.orgresearchgate.net These reactions typically involve a palladium catalyst and have become indispensable in the synthesis of complex organic molecules. beilstein-archives.orgresearchgate.net
Suzuki-Miyaura Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. rsc.orglibretexts.org This reaction is highly effective for the arylation and heteroarylation of this compound. rsc.orgsemanticscholar.org The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. beilstein-archives.orgrsc.org For instance, microwave irradiation in an aqueous medium has been shown to be an efficient method for the Suzuki-Miyaura coupling of 5-substituted thiazoles. rsc.org
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl/Heteroaryl Boronic Acid | Product | Catalyst | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | 5-Phenylthiazole-2-carboxylic acid | Pd(PPh₃)₄ | K₂CO₃ | NMP | Good | beilstein-archives.org |
| 4-(Trifluoromethyl)phenylboronic acid | 5-(4-(Trifluoromethyl)phenyl)thiazole-2-carboxylic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | High | snnu.edu.cn |
| Pyridin-3-ylboronic acid | 5-(Pyridin-3-yl)thiazole-2-carboxylic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | Moderate to High | youtube.com |
Note: The yields and specific conditions can vary based on the specific reactants and catalytic system used.
Sonogashira, Heck, and Stille Couplings
Beyond the Suzuki-Miyaura coupling, this compound can also participate in other important palladium-catalyzed cross-coupling reactions.
The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org It has been successfully applied to various bromo-substituted heterocycles. beilstein-archives.orgresearchgate.netnih.gov
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction is catalyzed by a palladium complex and requires a base. organic-chemistry.org The Heck reaction is known for its high trans selectivity. organic-chemistry.org
The Stille coupling is a versatile reaction that forms a carbon-carbon bond between an organotin compound (stannane) and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability of the organotin reagents. wikipedia.orglibretexts.org
Table 2: Overview of Other Cross-Coupling Reactions
| Reaction | Coupling Partner | Key Reagents | Product Type | Reference |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynylthiazole | beilstein-archives.orgwikipedia.org |
| Heck | Alkene | Pd catalyst, Base | Alkenylthiazole | beilstein-archives.orgorganic-chemistry.org |
| Stille | Organostannane | Pd catalyst | Aryl/Vinylthiazole | organic-chemistry.orgwikipedia.org |
Lithiation and Subsequent Electrophilic Quenching
The bromine atom on the this compound can be exchanged with lithium through a halogen-metal exchange reaction, typically using an organolithium reagent such as n-butyllithium at low temperatures. researchgate.netwhiterose.ac.uk This generates a highly reactive thiazolyllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the 5-position of the thiazole ring. whiterose.ac.uk This two-step process of lithiation followed by electrophilic quenching provides a powerful method for the functionalization of the thiazole core. researchgate.netwhiterose.ac.uk
Reactivity of the Thiazole Ring System
The thiazole ring in this compound is an electron-deficient aromatic system. This electronic nature influences its reactivity towards electrophilic aromatic substitution.
Electrophilic Aromatic Substitution (if applicable)
Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. minia.edu.egmasterorganicchemistry.com The reaction involves the attack of an electrophile on the aromatic ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comnumberanalytics.com The rate and regioselectivity of EAS are heavily influenced by the substituents already present on the ring. mnstate.edu
In the case of this compound, both the bromo and the carboxylic acid groups are electron-withdrawing and generally act as deactivating groups towards electrophilic aromatic substitution. mnstate.eduyoutube.com This deactivation makes the thiazole ring less susceptible to attack by electrophiles compared to benzene. minia.edu.eg If an electrophilic substitution were to occur, the directing effects of the existing substituents would need to be considered. However, given the deactivated nature of the ring, forcing conditions would likely be required, and other reaction pathways, such as those involving the bromine or carboxylic acid group, are generally more favorable.
Cycloaddition Reactions
Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools in organic synthesis for the formation of cyclic compounds. In general, the aromaticity of the thiazole ring makes it a reluctant participant in cycloaddition reactions. However, the electronic properties of the ring can be modulated by substituents. The presence of the electron-withdrawing carboxylic acid group at the 2-position and the bromine atom at the 5-position deactivates the thiazole ring towards participation as a diene in a normal electron-demand Diels-Alder reaction.
Conversely, these electron-withdrawing groups could potentially enable the thiazole ring to act as a dienophile or to participate in inverse-electron-demand Diels-Alder reactions. In such reactions, an electron-rich diene would be required. There is limited specific literature on this compound acting as a dienophile. However, studies on other electron-deficient heterocyclic systems suggest that this type of reactivity is plausible under suitable conditions, likely requiring high temperatures or Lewis acid catalysis to overcome the aromatic stabilization of the thiazole ring.
Another possibility for cycloaddition involves the functionalization of the thiazole ring with a diene moiety. For instance, if the bromine at the C5 position were replaced with a vinyl or other unsaturated group, the resulting substituted thiazole could act as a diene in Diels-Alder reactions. Research on 4-alkenylthiazoles has shown that they can behave as all-carbon dienes, with the reaction involving the C4-C5 double bond of the thiazole ring and the adjacent side-chain double bond.
[3+2] cycloaddition reactions involving thiazolium ylides are also a known class of reactions for forming fused ring systems. While not directly applicable to this compound in its ground state, derivatization to form a thiazolium salt could open up this reaction pathway.
Ring Opening and Rearrangement Processes
The thiazole ring is generally stable due to its aromatic character. However, under certain conditions, ring-opening and rearrangement reactions can occur, often promoted by light, heat, or chemical reagents.
Ring Opening:
Specific ring-opening reactions of this compound have not been detailed in the literature. However, general reactivity patterns of thiazoles suggest potential pathways. For instance, reductive cleavage with strong reducing agents can lead to the opening of the thiazole ring. Oxidative ring-opening of benzothiazole (B30560) derivatives has been reported, suggesting that strong oxidizing agents could potentially cleave the thiazole ring of this compound, likely leading to fragments containing the original nitrogen, sulfur, and carbon atoms in different bonding arrangements.
Photochemical reactions can also induce ring-opening in some thiazole systems. For example, photochemical ring-opening of certain bis(thiazolyl)maleimides has been observed. While this is a specific system, it points to the general possibility of using light to induce ring cleavage in appropriately substituted thiazoles.
Rearrangement Processes:
Rearrangement reactions of the thiazole ring itself are not common due to its aromatic stability. More often, rearrangements occur in substituents attached to the ring. For this compound, potential rearrangements could be initiated by activation of the carboxylic acid group or by reactions involving the bromine atom.
For example, under certain conditions, the bromine atom could potentially migrate to another position on the ring, although this would likely require significant energy input and specific reagents to overcome the stability of the starting material.
It is important to note that the specific electronic and steric environment of this compound will dictate the feasibility and outcome of any potential cycloaddition, ring-opening, or rearrangement reactions. Further experimental studies are needed to fully elucidate the reactivity of this compound in these contexts.
Spectroscopic Characterization Methodologies for 5 Bromothiazole 2 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.
1H NMR Spectral Analysis for Proton Environments
Proton NMR (1H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 5-bromothiazole-2-carboxylic acid, the thiazole (B1198619) ring contains a single proton. The chemical shift of this proton is influenced by the electron-withdrawing effects of the bromine atom, the carboxylic acid group, and the inherent aromaticity of the thiazole ring. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.
For derivatives of this compound, the chemical shifts of the thiazole proton and any additional protons on substituted groups provide valuable structural information. For instance, in ethyl 2-bromothiazole-5-carboxylate, the ethyl group would give rise to a quartet and a triplet, corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, respectively.
Table 1: Representative ¹H NMR Data for Thiazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity |
|---|---|---|
| Thiazole | CDCl₃ | 8.8 (d), 7.9 (d), 7.3 (dd) |
| Thiazolium Ion | CF₃COOH | 9.98 (d), 8.43 (d), 8.23 (dd) chemicalbook.com |
This table presents data for related thiazole structures to illustrate typical chemical shift ranges. Specific data for this compound was not available in the search results.
13C NMR Spectral Analysis for Carbon Framework
Carbon-13 NMR (13C NMR) spectroscopy details the carbon skeleton of a molecule. In this compound, three distinct signals are expected for the thiazole ring carbons, in addition to the signal for the carboxylic acid carbon. The carbon atom attached to the bromine (C5) will be significantly influenced by the halogen's electronegativity. The C2 carbon, bonded to the carboxylic acid group, and the C4 carbon will also exhibit characteristic chemical shifts.
Table 2: Representative ¹³C NMR Data for Thiazole Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
|---|---|---|
| Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DMSO-d6 | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 rsc.org |
This table presents data for related thiazole structures to illustrate typical chemical shift ranges. Specific data for this compound was not available in the search results.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation
For more complex derivatives, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) correlations, identifying neighboring protons.
HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular structure, especially in highly substituted systems.
These techniques are instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular fragments.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, key characteristic absorptions would include:
O-H stretch: A broad band typically in the range of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.
C=O stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.
C=N and C=C stretching: Absorptions in the 1600-1400 cm⁻¹ region, characteristic of the thiazole ring.
C-Br stretch: Typically observed in the fingerprint region, below 800 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for Thiazole Derivatives
| Functional Group | Typical Absorption Range (cm⁻¹) |
|---|---|
| N-H stretch | 3340-3439 rsc.org |
| C-H stretch (aromatic/aliphatic) | 2939-2979 rsc.org |
| C=O stretch (ester/amide) | 1722-1725 rsc.org |
This table provides a general overview of IR data for related thiazole derivatives.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and information about its structure through fragmentation patterns. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (208.04 g/mol ). nih.govcymitquimica.com A key feature in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks for the molecular ion (M+ and M+2) in an approximate 1:1 ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. acs.org
Common fragmentation pathways for this compound may include the loss of the carboxylic acid group (-COOH) or the bromine atom.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. acs.org This technique can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₄H₂BrNO₂S), HRMS would confirm the exact mass, which is calculated to be 206.89896 Da. nih.govnih.gov This precise mass measurement is a definitive tool for confirming the identity of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, the direct analysis of polar and non-volatile compounds like this compound is challenging. The carboxylic acid and the nitrogen heterocycle functionalities impart low volatility and a tendency for thermal degradation at the high temperatures required for GC analysis.
To overcome these limitations, derivatization is a mandatory prerequisite for the GC-MS analysis of this class of compounds. This chemical modification process converts the polar functional groups (-COOH, -NH) into less polar and more volatile derivatives, making them amenable to GC separation. The most common derivatization strategies involve silylation or alkylation.
Silylation: This process replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting TMS ester is significantly more volatile and thermally stable. lmaleidykla.lt
Alkylation: This method converts the carboxylic acid into an ester (e.g., methyl or ethyl ester). This increases volatility and improves chromatographic peak shape.
After derivatization, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer. In the MS, the molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible pattern. The mass-to-charge ratio (m/z) of the resulting parent ion and its characteristic fragment ions creates a mass spectrum that serves as a molecular fingerprint, allowing for definitive identification.
Table 1: Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids
| Derivatization Method | Reagent | Target Functional Group | Resulting Derivative |
|---|---|---|---|
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic Acid (-COOH) | Trimethylsilyl (TMS) Ester |
| Silylation | N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) | Carboxylic Acid, Amines | Trimethylsilyl (TMS) Derivative |
| Alkylation | Diazomethane | Carboxylic Acid (-COOH) | Methyl Ester |
| Alkylation | Diphenyl diazomethane | Carboxylic Acid (-COOH) | Diphenylmethyl Ester |
This table is generated based on information from multiple sources. lmaleidykla.ltnih.govyoutube.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method for the analysis of this compound and its derivatives due to its applicability to polar, non-volatile, and thermally labile compounds without the need for derivatization. nih.gov However, derivatization can still be employed to enhance chromatographic retention on common reversed-phase columns and to improve ionization efficiency. nih.govnih.gov
In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC). For acidic compounds like this compound, reversed-phase chromatography is typically used. The mobile phase composition can be adjusted to achieve optimal separation. After elution from the LC column, the analyte enters the mass spectrometer's ion source.
Electrospray ionization (ESI) is the most common ionization technique for this type of analysis. ESI can be operated in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred as the molecule can easily lose a proton to form a [M-H]⁻ ion, which is then detected by the mass analyzer. chromforum.org High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, facilitating the determination of the elemental composition and unambiguous identification of the compound and its metabolites or degradation products. nih.gov
Table 2: Comparison of LC-MS Derivatization Approaches for Carboxylic Acids
| Derivatization Reagent | Purpose | Ionization Mode | Reference |
|---|---|---|---|
| Aniline | Improves retention on RP columns and ionization | Positive ESI | nih.govresearchgate.net |
| 3-Nitrophenylhydrazine (3-NPH) | Enhances detection sensitivity and retention | Negative ESI | nih.gov |
| Phenylenediamine | Improves ionization efficiency and detection sensitivity | Positive ESI | nih.gov |
This table summarizes information on derivatization strategies used in LC-MS analysis of carboxylic acids.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores (light-absorbing groups).
The this compound molecule contains several chromophores: the thiazole ring, the carboxylic acid group, and the bromine atom. The thiazole ring, being an aromatic heterocycle, exhibits characteristic π → π* (pi to pi-star) transitions, which are typically strong and occur at shorter wavelengths in the UV region. The lone pairs of electrons on the nitrogen and sulfur atoms, as well as the oxygen atoms of the carboxyl group, can undergo n → π* (n to pi-star) transitions. These are generally weaker and occur at longer wavelengths compared to π → π* transitions. The bromine substituent can also influence the absorption spectrum through its electronic effects on the thiazole ring.
The UV-Vis spectrum provides valuable information for the qualitative identification and quantitative determination of this compound, provided a calibration curve is established. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the solvent polarity and pH, which can affect the electronic structure of the molecule.
Table 3: Expected Electronic Transitions and Absorption Regions for Bromothiazole Derivatives
| Chromophore/Functional Group | Electronic Transition | Expected λmax Region (nm) |
|---|---|---|
| Thiazole Ring | π → π* | 230 - 270 |
| Thiazole Ring (N, S heteroatoms) | n → π* | > 270 |
| Carboxyl Group | n → π* | 200 - 220 |
This table presents a generalized summary of expected absorption regions for the functional moieties within the molecule.
Advanced Spectroscopic Techniques (e.g., Raman, ESR)
Beyond the core techniques of MS and UV-Vis, other advanced spectroscopic methods can provide deeper structural and electronic insights into this compound and its derivatives.
Raman Spectroscopy: This technique provides information about the vibrational modes of a molecule, similar to infrared (IR) spectroscopy. However, it is based on the inelastic scattering of monochromatic light, usually from a laser. Raman spectroscopy is particularly useful for studying symmetric vibrations and bonds that are weakly active in IR, such as C=C and C-S bonds within the thiazole ring. researchgate.net It is also less susceptible to interference from water, making it well-suited for studying samples in aqueous solutions. rsc.org The Raman spectrum of this compound would show characteristic peaks corresponding to the stretching and bending vibrations of the thiazole ring, the C-Br bond, and the carboxylic acid group, complementing the data from other spectroscopic methods. researchgate.net
Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR), this technique is highly specific for detecting and characterizing species that have unpaired electrons (paramagnetic species), such as free radicals. rsc.org While this compound itself is not a radical, ESR can be a powerful tool to study its radical derivatives. For instance, in studies involving oxidative stress, degradation pathways, or certain reaction mechanisms, radical intermediates of the compound might be formed. ESR spectroscopy can detect these transient species, providing information about their electronic structure and environment through analysis of g-factors and hyperfine coupling constants. researchgate.net This can be crucial for understanding the reactivity and stability of sulfur- and nitrogen-containing heterocycles. acs.org
Computational Chemistry and Theoretical Studies of 5 Bromothiazole 2 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic perspective on the behavior of 5-Bromothiazole-2-carboxylic acid, enabling the prediction of various molecular properties from first principles. These methods are instrumental in understanding the intrinsic characteristics of the molecule, which are often challenging to determine experimentally.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and reactivity of heterocyclic compounds, including thiazole (B1198619) derivatives. DFT studies on molecules structurally related to this compound provide a framework for understanding its chemical behavior.
The acidity constant (pKa) is a critical parameter that influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Computational methods, particularly DFT, can be employed to predict the pKa values of molecules. For substituted thiazole derivatives, studies have shown a good correlation between experimentally determined and computationally calculated pKa values. nih.govresearchgate.net
The primary sites of protonation on the thiazole ring are the nitrogen and sulfur atoms. The basicity of the nitrogen atom in the thiazole ring is a key factor in determining the protonation site. researchgate.net In the case of this compound, the presence of the electron-withdrawing bromine atom and carboxylic acid group is expected to decrease the basicity of the thiazole nitrogen.
Table 1: Calculated Acidity Constants (pKa) for Substituted Thiazole Derivatives using DFT
| Compound | Substituent | Calculated pKa | Reference |
| Thiazole | -H | 2.5 | nih.gov |
| 2-Aminothiazole (B372263) | -NH2 | 5.4 | nih.gov |
| 2-Methylthiazole | -CH3 | 3.4 | nih.gov |
Note: This table presents data for related thiazole derivatives to illustrate the application of DFT in pKa prediction. Specific calculations for this compound are not publicly available.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions within a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. dergipark.org.tracs.orgnih.gov
For thiazole derivatives, DFT calculations have been used to determine the energies of these frontier orbitals. acs.orgnih.gov The HOMO is typically localized over the electron-rich regions of the molecule, indicating the sites susceptible to electrophilic attack, while the LUMO is found in electron-deficient areas, indicating sites for nucleophilic attack. In this compound, the electron-withdrawing nature of the bromine and carboxyl groups is expected to lower the energies of both the HOMO and LUMO.
Table 2: Frontier Orbital Energies and HOMO-LUMO Gap for a Related Thiazole Derivative
| Parameter | Energy (eV) |
| EHOMO | -6.8 |
| ELUMO | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: This data is for a representative thiazole derivative and serves as an example. Specific values for this compound would require dedicated DFT calculations.
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, can provide highly accurate predictions of electronic properties. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster) can be used to obtain benchmark-quality data on molecular geometries, vibrational frequencies, and electronic energies for thiazole derivatives.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, typically a protein or enzyme.
For thiazole derivatives, molecular docking studies have been conducted to explore their potential as inhibitors of various enzymes, such as cyclooxygenases (COX) and urease. acs.orgnih.gov These studies have identified key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.
In the context of this compound, molecular docking could be employed to investigate its potential to interact with various biological targets. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, while the thiazole ring and the bromine atom can participate in hydrophobic and halogen bonding interactions, respectively. The specific binding interactions would depend on the topology and amino acid composition of the target protein's active site.
Table 3: Example of Molecular Docking Results for a Thiazole Derivative with a Biological Target
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Thiazole Carboxamide Derivative | COX-2 | -9.5 | Arg120, Tyr355, Ser530 |
Note: This table provides an illustrative example of molecular docking results for a related compound. Docking studies for this compound would be necessary to determine its specific interactions and potential biological targets.
Binding Affinity Prediction and Ligand-Target Interactions
Binding affinity prediction is a computational technique used to estimate the strength of the interaction between a ligand (a small molecule) and a biological target, typically a protein or enzyme. This prediction, often expressed as a binding energy value, is crucial in the early stages of drug discovery to screen and prioritize compounds that are most likely to exhibit a desired biological effect. Methods like molecular docking are commonly employed to simulate the binding pose and calculate the affinity.
For this compound, specific binding affinity predictions against particular biological targets are not readily found in peer-reviewed studies. However, the compound has been used as a chemical intermediate to synthesize more complex molecules, such as conjugates with cell-penetrating peptides, which are then tested for biological activity. researchgate.net For instance, a conjugate of this compound and a cell-penetrating peptide (CPP2) was synthesized and evaluated for its cytotoxic effects on cancer cell lines. researchgate.net The development of such derivatives implies an interest in their potential ligand-target interactions, which are typically guided by computational docking studies on the final, larger compounds to understand how they interact with their intended targets.
Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. These models are used to screen large databases of compounds to find new molecules that match the pharmacophore and are therefore likely to be active.
While the thiazole ring is a common scaffold in many biologically active compounds and is frequently included in pharmacophore models for various targets, a specific pharmacophore model derived from or for this compound is not described in the available literature. researchgate.net Research on related thiazole derivatives often involves the generation of pharmacophore models to guide the synthesis of new compounds with enhanced activity. researchgate.net Such studies underscore the importance of the thiazole nucleus in establishing key interactions within a receptor's binding site. researchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations are powerful computational methods that model the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can provide critical insights into its conformational flexibility, stability, and interactions with solvent molecules, such as water. This information is vital for understanding its solubility, how it behaves in a biological environment, and its preferred three-dimensional shape when approaching a target.
Despite the utility of this technique, specific molecular dynamics simulation studies focusing on the conformational analysis and solvent effects of this compound are not detailed in the surveyed scientific literature. General studies on thiazole-containing molecules demonstrate that MD simulations are used to confirm the stability of predicted ligand-receptor complexes and to analyze the dynamics of their interactions. nih.govmdpi.com These simulations help refine the understanding of how a compound and its target adapt to each other.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical properties like lipophilicity, electronic properties, and steric parameters) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds.
QSAR studies are widely applied to various classes of thiazole derivatives to optimize their therapeutic potential. mdpi.com These studies help researchers understand which structural modifications are likely to improve a compound's efficacy. However, a dedicated QSAR study focusing on a series of compounds derived directly from this compound, or a model where it is included, was not identified in the reviewed research. The application of QSAR remains a valuable, though currently undocumented, approach for systematically exploring the therapeutic potential of derivatives of this compound.
Medicinal Chemistry and Drug Discovery Scaffolding
The thiazole ring is a fundamental component in numerous biologically active compounds and approved drugs. mdpi.com Derivatives of thiazole are recognized for a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. mdpi.commdpi.com The value of this compound in this context lies in its function as a versatile scaffold. Medicinal chemists utilize its core structure to design and synthesize new chemical entities with tailored biological activities. The presence of the bromine atom at the 5-position and the carboxylic acid at the 2-position provides two distinct points for chemical modification, enabling the creation of large libraries of compounds for screening and development.
This compound is a key intermediate in the synthesis of more complex, biologically active molecules. chemimpex.com Its structure is particularly useful for creating derivatives with enhanced biological activity. chemimpex.com For example, the carboxylic acid group can be readily converted into amides, esters, or other functional groups, while the bromine atom can participate in cross-coupling reactions, such as the Suzuki reaction, to introduce new aryl or heteroaryl substituents. mdpi.com This versatility allows chemists to systematically modify the structure to optimize its interaction with biological targets, a fundamental process in modern drug discovery. The compound is widely used in pharmaceutical and agrochemical research as a precursor for developing novel therapeutic agents and crop protection chemicals. chemimpex.com
The thiazole scaffold is a component of many compounds investigated for their anticancer properties. mdpi.comnih.gov Derivatives have shown the ability to inhibit the proliferation of various cancer cell lines, including those of the breast, liver, and colon. nih.govmdpi.com For instance, a novel series of thiazole derivatives demonstrated significant inhibitory activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. mdpi.com One particular derivative, compound 4c (2-[2-[4-Hydroxy-3-methoxy-benzylidene hydrazinyl]-thiazole-4[5H]-one), was found to be highly active, with IC₅₀ values of 2.57 µM and 7.26 µM against MCF-7 and HepG2 cells, respectively. mdpi.com This compound also showed potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. mdpi.com
Another study on 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives reported their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines. researchgate.net The findings indicated that structural modifications to the thiazole ring significantly impact the cytotoxic effects. mdpi.comresearchgate.net
| Compound | Target Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 4c (a thiazole derivative) | MCF-7 (Breast Cancer) | 2.57 ± 0.16 µM | mdpi.com |
| Compound 4c (a thiazole derivative) | HepG2 (Liver Cancer) | 7.26 ± 0.44 µM | mdpi.com |
| Staurosporine (Standard) | MCF-7 (Breast Cancer) | 6.77 ± 0.41 µM | mdpi.com |
| Staurosporine (Standard) | HepG2 (Liver Cancer) | 8.4 ± 0.51 µM | mdpi.com |
Thiazole derivatives are well-documented for their broad-spectrum antimicrobial and antifungal activities. mdpi.commdpi.com The increasing resistance of microbes to existing antibiotics has spurred the development of new chemical agents, with thiazoles being a promising class. sid.ir Studies have shown that synthetic thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.comsid.ir
For example, a series of alkyl 2-(dialkylamino)-4-phenylthiazole-5-carboxylate derivatives were evaluated for their antimicrobial activity. sid.ir Compounds 6a (methyl 2-(morpholin)-4-phenylthiazole) and 6b (ethyl 2-(morpholin)-4-phenylthiazole) demonstrated the highest antifungal activity against all tested fungi, with a Minimum Inhibitory Concentration (MIC) of 250 µg/ml. sid.ir These compounds also showed notable antibacterial activity against Staphylococcus aureus. sid.ir The antimicrobial efficacy of thiazole derivatives is often attributed to their unique chemical structure, which can be modified to enhance potency against specific microbial targets. nih.govjchr.org
| Compound | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 6a | Tested Fungi | 250 µg/ml | sid.ir |
| Compound 6b | Tested Fungi | 250 µg/ml | sid.ir |
| Fluconazole (Standard) | Tested Fungi | Similar MIC values | sid.ir |
| Various Phenylthiazole Derivatives | S. aureus | MIC up to 125 µg/mL | sid.ir |
Inflammation is a complex biological response, and the development of new anti-inflammatory agents remains a significant area of research. Thiazole derivatives have emerged as promising candidates for this purpose. researchgate.netmdpi.com Their mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). mdpi.comzsmu.edu.ua
A study of 5-methylthiazole-thiazolidinone conjugates identified them as potent and selective COX-1 inhibitors, suggesting their potential as novel anti-inflammatory agents. mdpi.com The anti-inflammatory activity was found to be dependent on the nature and position of substituents on the benzene ring attached to the core structure. mdpi.com Another report detailed a series of 2,3,5-trisubstituted thiazole derivatives that were evaluated for their in vivo and in vitro anti-inflammatory effects, showing significant activity when compared to standard drugs like diclofenac and ibuprofen. researchgate.net
The targeted inhibition of specific enzymes is a leading strategy in the development of modern therapeutics. Derivatives of thiazole have been extensively studied as inhibitors of various enzymes, including kinases and carbonic anhydrases.
EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is a major target in cancer therapy. nih.govscienceopen.com Several studies have explored thiazole and benzothiazole (B30560) derivatives as EGFR inhibitors. nih.govscienceopen.com For example, a series of novel 2-(5-aryl-4,5-dihydropyrazol-1-yl)thiazol-4-one derivatives were synthesized and showed potent anti-proliferative activity, which was linked to their inhibition of EGFR. scienceopen.com While research on derivatives specifically from this compound is less common, the broader class of thiazoles shows significant promise in this area. nih.govdntb.gov.uaresearchgate.net
Carbonic Anhydrase (CA-III): Carbonic anhydrases are a family of metalloenzymes involved in numerous physiological processes. nih.gov Carboxylic acid-containing compounds have been identified as a class of non-sulfonamide-based CA inhibitors. nih.gov A study focusing on 2,4,5-trisubstituted thiazoles identified potent inhibitors of human carbonic anhydrase III (hCA-III). researchgate.net The presence of a carboxylic acid group at the 4-position of the thiazole ring was found to be critical for the inhibitory activity. researchgate.net The lead compound, 12a (2-amino-5-phenyl-thiazole-4-carboxylic acid), demonstrated potent inhibition of CA-III with a Kᵢ value of 0.5 µM. researchgate.net
| Compound | Target Enzyme | Inhibitory Activity (Kᵢ) | Reference |
|---|---|---|---|
| Compound 12a (2-amino-5-phenyl-thiazole-4-carboxylic acid) | Carbonic Anhydrase III | 0.5 µM | researchgate.net |
| Compound 13c (a urea derivative) | Carbonic Anhydrase III | 174.1 µM | researchgate.net |
| Compound 14c (an amide derivative) | Carbonic Anhydrase III | 186.2 µM | researchgate.net |
Derivatives as Potential Therapeutic Agents
Other Pharmacological Activities
While research into the pharmacological profile of this compound and its derivatives is ongoing, several studies have explored their potential in treating a range of conditions beyond the most common areas of investigation. These include anticonvulsant, antiviral, anti-diabetic, and anti-HIV activities.
Anticonvulsant Activity: The structural motif of a thiazole ring is present in some compounds with known anticonvulsant properties. For instance, Riluzole, a benzothiazole-containing drug, exhibits a spectrum of anticonvulsant activity similar to phenytoin. nih.gov This has prompted investigations into other thiazole derivatives. Studies on various substituted pyrrolidine-2,5-diones have demonstrated broad-spectrum anticonvulsant properties in animal models. nih.gov Specifically, some novel benzothiazole coupled sulfonamide derivatives have shown potent anticonvulsant effects in the maximal electroshock (MES) model in mice. nih.gov The essential pharmacophoric features for anticonvulsant activity often include a lipophilic domain, an electron donor system, and a hydrogen bonding domain, which can be incorporated into derivatives of this compound. nih.gov
Antiviral Activity: Thiazole derivatives have been recognized for their potential as antiviral agents. mdpi.comnih.gov Research has shown that benzothiazole derivatives exhibit activity against various viruses, including herpes simplex virus (HSV), and dengue virus (DENV). nih.gov Some pyridobenzothiazole analogues have demonstrated broad-spectrum antiviral activity against respiratory viruses. mdpi.com The versatility of the thiazole scaffold allows for modifications that can target different stages of the viral life cycle. mdpi.com
Anti-diabetic Activity: Several studies have indicated the potential of thiazole derivatives in the management of diabetes. Thiazol-4(5H)-ones, for instance, are known to exert their anti-diabetic effects primarily through the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator of glucose homeostasis and insulin sensitivity. nih.gov Research on 2-aminobenzothiazole derivatives has shown that they can reduce blood glucose levels and improve the lipid profile in animal models of type 2 diabetes. mdpi.com Furthermore, studies on hydrazinylthiazole derivatives have demonstrated good to excellent α-amylase inhibitory activity, which can help in controlling postprandial hyperglycemia. nih.gov
Anti-HIV Activity: The thiazole nucleus is a structural component in various compounds investigated for their anti-HIV properties. mdpi.com Derivatives of benzothiazole have been synthesized and evaluated for their ability to inhibit HIV-1. nih.gov The mechanism of action for some of these compounds involves targeting critical viral components, such as the HIV-1 gp120 envelope glycoprotein, thereby inhibiting viral entry into host cells. nih.gov While some novel imidazole-based carboxylic acid derivatives designed to target the gp41 protein did not show anti-HIV activity, the pursuit of new inhibitors continues. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, SAR studies provide insights into how specific structural modifications influence their biological activities.
Key observations from various studies on related thiazole and benzothiazole derivatives can be extrapolated to guide the design of novel this compound derivatives with enhanced pharmacological profiles.
General Observations:
The fused heterocyclic nucleus (in the case of benzothiazoles) is often crucial for antimicrobial activity. esisresearch.org
The position of substituents on the thiazole or benzothiazole ring significantly impacts the biological activity. mdpi.com
Electron-withdrawing groups at specific positions can enhance activity against certain pathogens. esisresearch.org
For Anticonvulsant Activity:
The presence of an aromatic ring as a lipophilic domain, an electron donor system (like the sulfur and nitrogen atoms in the thiazole ring), and a hydrogen bonding domain are considered essential pharmacophoric features. nih.gov
In a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, the nature of the substituent at the 3-position of the pyrrolidine-2,5-dione ring was found to be critical for potent anticonvulsant activity. nih.gov
For Anti-diabetic Activity:
In a study of 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes, ortho-substituted analogues with strong electron-donating groups on the aryl ring showed excellent α-amylase inhibition. nih.gov
For 2-aminobenzothiazole derivatives linked to isothioureas or guanidines, specific substitutions led to high affinity for the PPARγ receptor, a key target in diabetes treatment. mdpi.com
For Antiviral Activity:
In a series of pyridobenzothiazolone analogues, the simultaneous presence of a cyclohexyloxy group at the C-8 position and a free carboxylic function on the moiety linked to the amide at C-4 was found to be crucial for anti-coronaviral activity. mdpi.com
For benzothiazole derivatives, substitutions at the 2nd, 5th, and 6th positions have been explored to enhance antiviral potency. mdpi.com
These SAR insights are invaluable for the rational design of new this compound derivatives with improved efficacy and selectivity for various therapeutic targets.
Material Science Applications
While the primary focus of research on this compound has been in the pharmaceutical sector, its structural features suggest potential applications in material science.
Use in Conjugated Materials and Polymers
The thiazole ring is a component of some conjugated polymers, which are of interest for their electronic and optical properties. The presence of the bromine atom and the carboxylic acid group on the this compound molecule provides reactive sites for polymerization and functionalization. These functional groups can be utilized to incorporate the thiazole unit into larger polymeric structures, potentially leading to materials with tailored properties for applications in electronics and photonics. For instance, related 2-bromothiazole-5-carboxylic acid derivatives are explored for their potential use in creating novel materials like conducting polymers. chemimpex.com
Agrochemical Development (if applicable)
Thiazole derivatives have found applications in the agrochemical industry as active ingredients in pesticides and herbicides. chemimpex.comchemimpex.com The biological activity of these compounds is not limited to human pharmacology, and they can be effective in controlling pests and unwanted plant growth. 2-Bromothiazole-5-carboxylic acid and its esters are used as intermediates in the synthesis of fungicides and herbicides. chemimpex.comchemimpex.com The unique structure of the bromothiazole moiety contributes to the efficacy of these agricultural solutions. chemimpex.com The development of derivatives of this compound could lead to new agrochemicals with improved potency, selectivity, and environmental profiles.
Catalysis and Ligand Design
The nitrogen and sulfur atoms in the thiazole ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This property allows for the use of thiazole-containing molecules as ligands in coordination chemistry and catalysis. The carboxylic acid group can also participate in metal coordination.
Chiral carboxylic acids, when combined with transition metal catalysts, have been shown to be effective in enantioselective C-H functionalization reactions. snnu.edu.cn While specific applications of this compound in catalysis are not extensively documented, its structure suggests that it could be a precursor for the synthesis of novel ligands. By modifying the carboxylic acid group and potentially the bromine atom, a variety of ligands with different steric and electronic properties could be designed for use in asymmetric catalysis and other areas of coordination chemistry. The functionalization of carboxylic acids through metallaphotoredox catalysis has emerged as a valuable tool in organic synthesis, and similar strategies could be applied to this compound to create new catalytic systems. princeton.edu
Q & A
Q. What computational tools aid in predicting the reactivity of this compound derivatives?
- Answer :
- Molecular docking : Assess binding affinity with biological targets (e.g., kinase inhibitors).
- DFT calculations : Predict sites for electrophilic/nucleophilic attack (e.g., Fukui indices) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
